molecular formula C11H22O3 B13757056 2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate CAS No. 51938-28-4

2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate

Katalognummer: B13757056
CAS-Nummer: 51938-28-4
Molekulargewicht: 202.29 g/mol
InChI-Schlüssel: RTEZVHMDMFEURJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate undergoes various chemical reactions, including:

    Oxidation: This compound can act as an oxidizing agent due to the presence of the peroxide group.

    Reduction: It can be reduced to form alcohols and other derivatives.

    Substitution: The compound can undergo substitution reactions where the peroxide group is replaced by other functional groups.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate is unique due to its specific structure and reactivity. Similar compounds include:

    tert-Butyl peroxypivalate: Another organic peroxide with similar applications in polymerization.

    tert-Amyl peroxypivalate: Used as an initiator in polymerization reactions.

    Di-tert-butyl peroxide: A widely used peroxide initiator in various chemical reactions.

These compounds share similar functional groups but differ in their molecular structures and reactivity, making this compound unique in its specific applications and properties .

Eigenschaften

CAS-Nummer

51938-28-4

Molekularformel

C11H22O3

Molekulargewicht

202.29 g/mol

IUPAC-Name

2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate

InChI

InChI=1S/C11H22O3/c1-7-8-11(5,6)14-13-9(12)10(2,3)4/h7-8H2,1-6H3

InChI-Schlüssel

RTEZVHMDMFEURJ-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C)(C)OOC(=O)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.